7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate
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Overview
Description
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate cyclopentanone derivative. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization, distillation, or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are employed under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has been studied for its potential pharmacological properties. Chromenes, in general, are known for their antioxidant, anti-inflammatory, and anticancer activities. Research is ongoing to explore these properties in more detail and to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases. Their ability to interact with biological targets makes them promising candidates for drug development, particularly in the areas of oncology and neurology.
Industry
Industrially, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in creating materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to the observed pharmacological effects. For example, the compound may inhibit specific enzymes or receptors, thereby altering cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-4-oxo-1,2,3,4-tetrahydrochromen-9-yl acetate
- 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate
- 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl butyrate
Uniqueness
Compared to similar compounds, 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the acetate group, for example, can enhance its solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) acetate |
InChI |
InChI=1S/C15H14O4/c1-8-6-12(18-9(2)16)14-10-4-3-5-11(10)15(17)19-13(14)7-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
BAECDYDLYJSPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C |
Origin of Product |
United States |
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